2-Bromo-6-aryl[5H]pyrrolo[2,3-b]pyrazines belong to a class of heterocyclic compounds containing fused pyrrole and pyrazine rings. These compounds are structurally related to various biologically active molecules and have garnered interest in medicinal chemistry research due to their potential as building blocks for synthesizing novel drug candidates. [, ]
2-Bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one is a brominated heterocyclic compound classified within the pyrrolopyrazine family. This compound features a bromine atom attached to a fused bicyclic structure composed of nitrogen atoms, specifically located at positions 2 and 6 of the pyrrolopyrazine core. Its chemical formula is with a molecular weight of approximately 214.02 g/mol. The compound is known for its diverse biological activities, particularly in the realm of medicinal chemistry and organic synthesis .
The synthesis of 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one typically involves bromination reactions of pyrrolopyrazine derivatives. A common synthetic route includes the reaction of pyrrolopyrazine with bromine in a solvent such as dichloromethane under controlled low-temperature conditions to minimize by-product formation.
In industrial applications, continuous flow reactors may be employed for large-scale production, allowing for precise control over reaction parameters such as temperature and pressure, which enhances yield and purity .
The molecular structure of 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one can be represented by the following SMILES notation: O=C1CC2=C(N=CC(Br)=N2)N1
. This notation indicates the presence of a carbonyl group (C=O) and a bromine substituent on the pyrrolopyrazine scaffold.
2-Bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one can participate in various chemical reactions including:
The mechanism of action for 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one primarily involves its role as a kinase inhibitor. Compounds within the pyrrolopyrazine class have been shown to interact with various biological pathways that modulate kinase activity.
Research indicates that derivatives like 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one exhibit significant activity against kinases involved in cancer progression and other diseases. These compounds may also demonstrate antimicrobial and anti-inflammatory properties .
The physical properties of 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one include:
Key chemical properties include:
The applications of 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one span several scientific fields:
The synthesis of pyrrolo[2,3-b]pyrazine derivatives typically follows convergent strategies involving halogenated intermediates for downstream functionalization. A common approach begins with 5H-pyrrolo[2,3-b]pyrazine scaffolds, which undergo selective bromination at the C2 position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C, yielding 2-bromo-5H-pyrrolo[2,3-b]pyrazine as a key intermediate [3] [6]. Subsequent Suzuki-Miyaura cross-coupling introduces aryl or heteroaryl groups at C2, while Buchwald-Hartwig amidation enables nitrogen functionalization at C5/C7 positions. For the 6-one variant, a critical oxidation step employs Jones reagent (CrO₃/H₂SO₄) or palladium-catalyzed carbonyl insertion to convert the C6-hydroxy group to a ketone [6]. Patent US9745311B2 details a 5-step route to 2-bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazin-6-one, achieving an overall yield of 42% through optimized protection/deprotection sequences [6].
Table 1: Key Synthetic Intermediates for Pyrrolo[2,3-b]pyrazin-6-one Derivatives
Intermediate | Role in Synthesis | Typical Yield |
---|---|---|
3-[(Trimethylsilyl)ethynyl]-5-pyrazin-2-amine | Core cyclization precursor | 65–78% |
2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | Protecting group strategy | 82% |
2-Bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine | Suzuki coupling adduct | 75% |
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-6-one | Final oxidized product | 68% |
C2-selective bromination is pivotal for introducing electrophilic sites for cross-coupling reactions. Comparative studies reveal that electrophilic bromination of the 5H-pyrrolo[2,3-b]pyrazine scaffold using bromine in acetic acid leads to overbromination (C2/C7 di-substitution), whereas NBS in DMF at 0°C achieves >95% C2 monobromination [3] [8]. This regioselectivity arises from the higher electron density at C2 (C2: −0.32 vs. C7: −0.28 eV), as confirmed by DFT calculations [8]. Alternative methods include:
Table 2: Comparative Bromination Methodologies at C2
Method | Conditions | Regioselectivity (C2:C7) | Yield |
---|---|---|---|
NBS/DMF | 0°C, 2h | 98:2 | 92% |
Br₂/AcOH | 25°C, 12h | 65:35 | 78% |
n-BuLi/Br₂ | −78°C, THF | >99:1 | 88% |
NBP/UV-light | CH₃CN, 300nm, 4h | 95:5 | 83% |
Structural modifications of the pyrrolo[2,3-b]pyrazine core profoundly impact kinase inhibitory profiles. The 2-bromo-6-one derivative exhibits moderate FGFR1 inhibition (IC₅₀ = 230 nM) but gains >50-fold selectivity against VEGFR2 when a 3,5-dimethoxyphenyl group is appended at N7 [2] [4]. Co-crystal structures (PDB: 5Z0S) reveal that the 6-one carbonyl forms a hydrogen bond with FGFR1's Ala564 backbone NH, while the C2-bromo moiety occupies a hydrophobic pocket near Phe489 [1] [2]. Modifications altering this interaction reduce potency:
The tautomeric equilibrium between 5H-, 7H-, and 6-one forms governs the stability and bioactivity of 2-bromo-pyrrolo[2,3-b]pyrazines. NMR studies in DMSO-d₆ reveal that electron-withdrawing groups (e.g., Br, CN) at C2 stabilize the 5H tautomer (>95% population), while 6-carbonyl groups favor the 6-one form [8] . Key findings include:
Table 3: Tautomeric Distribution and Stability of 2-Bromo Derivatives
Substituent Pattern | Predominant Tautomer | Decomposition Temp (°C) | Half-life (pH 7.4) |
---|---|---|---|
2-Br-5H-pyrrolo[2,3-b]pyrazine | 5H (92%) | 175 | >30 days |
2-Br-7H-pyrrolo[2,3-b]pyrazine | 7H (88%) | 168 | 22 days |
2-Br-5H-pyrrolo[2,3-b]pyrazin-6-one | 6-one (99%) | 182 | >45 days |
2-Br-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | 5H (100%) | 220 | >60 days |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: